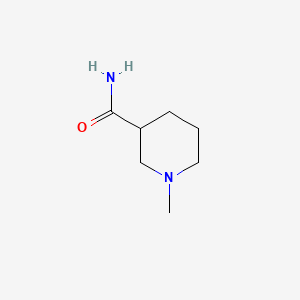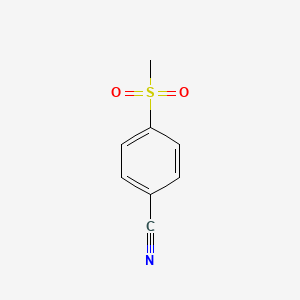
4-(Methylsulfonyl)benzonitrile
Vue d'ensemble
Description
4-(Methylsulfonyl)benzonitrile is a chemical compound that belongs to the class of organic sulfonamides. It is characterized by the presence of a methylsulfonyl group attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of sulfonamide derivatives, which are structurally related to 4-(methylsulfonyl)benzonitrile, has been explored in several studies. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were synthesized through electrochemical oxidation and chemical reactions involving arylsulfinic acids . Another study reported the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which showed potent Class III antiarrhythmic activity . Additionally, a convenient preparation method for 4-(methylsulfonyl)benzoic acid, which shares a similar sulfonamide structure, was developed to reduce costs and environmental impact .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(methylsulfonyl)benzonitrile has been characterized using various spectroscopic and computational techniques. For example, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations . Similarly, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine was elucidated by single-crystal X-ray diffraction, revealing intermolecular and intramolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds has been investigated in several studies. For instance, a novel cyclic sulfilimine underwent oxidation and ring contraction reactions, demonstrating the diverse reactivity of sulfur-containing heterocycles . The study on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid also highlighted the reactivity of the methylsulfonyl group under nitration and oxidation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations have been used to analyze the properties of these compounds, such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . The synthesis of 4-(methylsulfonyl)benzoic acid demonstrated the importance of optimizing reaction conditions to achieve high purity and yield, which are critical for the physical properties of the final product .
Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(Methylsulfonyl)benzonitrile has been utilized in the practical synthesis of various chemical compounds, such as 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide analogs. These syntheses involve methods like metallation and nucleophilic aromatic substitution, providing insights into regioselectivity and solvent effects on these reactions (Perlow et al., 2007).
Pharmaceutical and Medical Research
- Research involving 4-(Methylsulfonyl)benzonitrile derivatives has been conducted in medical fields, particularly in the development of compounds that inhibit the Na+/H+ exchanger. This is significant for cardiac ischemia and reperfusion, highlighting its potential as a therapy for acute myocardial infarction (Baumgarth et al., 1997).
Environmental and Material Sciences
- In environmental science, 4-(Methylsulfonyl)benzonitrile derivatives have been studied in the context of antibiotic drug transformation and degradation under denitrifying conditions. This research is crucial for understanding the behavior of pharmaceuticals in the water cycle (Nödler et al., 2012).
- The compound has also been used in material science, particularly in the development of proton exchange membranes for fuel cells. These studies involve the synthesis and characterization of polymers like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which are important for fuel cell technology (Sankir et al., 2007).
Safety And Hazards
4-(Methylsulfonyl)benzonitrile is classified as Acute Tox. 4 Oral . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARXIDYHJAANGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334214 | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)benzonitrile | |
CAS RN |
22821-76-7 | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


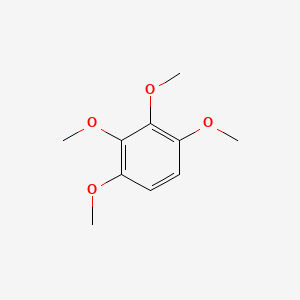



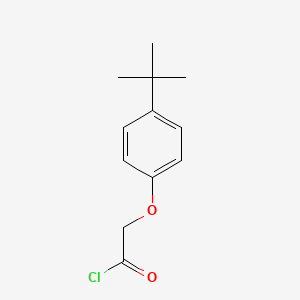
![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

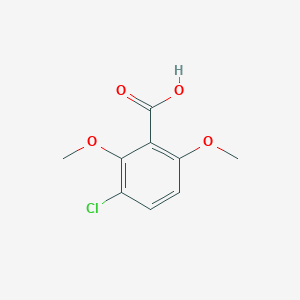


![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)

